6,7-Dimethoxyisoindolin-1-one
Overview
Description
6,7-Dimethoxyisoindolin-1-one is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 . It is used in the field of organic chemistry as a building block .
Synthesis Analysis
The synthesis of isoindoline derivatives, including 6,7-Dimethoxyisoindolin-1-one, has been reported in various studies . One method involves a domino reaction with a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another approach uses 3-alkylidenephtalides under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxyisoindolin-1-one consists of an isoindoline ring, which is a benzene ring fused to a five-membered nitrogen-containing ring, with methoxy groups attached at the 6 and 7 positions .Chemical Reactions Analysis
While specific chemical reactions involving 6,7-Dimethoxyisoindolin-1-one are not detailed in the search results, isoindoline derivatives are known to participate in various chemical reactions. For instance, they can undergo reactions with primary amines .Physical And Chemical Properties Analysis
6,7-Dimethoxyisoindolin-1-one is a solid at room temperature . Its boiling point and other physical properties are not specified in the search results .Scientific Research Applications
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- Method : Important structural features that are shared by many integrase strand transfer inhibitors (INSTIs) include a coplanar arrangement of three heteroatoms that chelate two catalytic Mg 2+ ions in the IN active site and a linked halophenyl ring that binds in the hydrophobic pocket formed by the complex of IN with viral DNA .
- Results : These new analogues showed low micromolar inhibitory potency in in vitro HIV-1 integrase assays .
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- Application : A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation .
- Method : This practical synthesis is featured by group tolerance, high efficiency and yields. The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
- Results : The synthesis resulted in a variety of 3-hydroxyisoindolin-1-ones with high efficiency and yields .
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- Application : Isoindolin-1-one derivatives have been studied as potent PI3Kγ inhibitors .
- Method : Various molecular modeling studies were conducted with a series of isoindolin-1-one derivatives by combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure .
- Results : The results of these studies are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
6,7-dimethoxy-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-7-4-3-6-5-11-10(12)8(6)9(7)14-2/h3-4H,5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOICGDOLOXVQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CNC2=O)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462257 | |
Record name | 6,7-dimethoxyisoindolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxyisoindolin-1-one | |
CAS RN |
59084-79-6 | |
Record name | 2,3-Dihydro-6,7-dimethoxy-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59084-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-dimethoxyisoindolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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